molecular formula C16H22N2O2 B14493145 N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide CAS No. 65462-74-0

N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide

Cat. No.: B14493145
CAS No.: 65462-74-0
M. Wt: 274.36 g/mol
InChI Key: IPHZXFHDGQSIRY-UHFFFAOYSA-N
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Description

N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide typically involves the reaction of a piperidine derivative with a benzamide precursor. One common method includes the use of dichloromethane as a solvent and reagents such as 1-hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . The reaction is carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

65462-74-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(2-oxo-1-piperidin-1-ylbutyl)benzamide

InChI

InChI=1S/C16H22N2O2/c1-2-14(19)15(18-11-7-4-8-12-18)17-16(20)13-9-5-3-6-10-13/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3,(H,17,20)

InChI Key

IPHZXFHDGQSIRY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(NC(=O)C1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

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